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Compound of Interest

Compound Name: 3-(tert-Butyl)isothiazol-5-amine

CAS No.: 89151-73-5

Cat. No.: B1283612

Get Quote

Strategic Rationale: The Isothiazole Advantage
In the crowded landscape of kinase inhibitor discovery, the isothiazole scaffold (1,2-thiazole)

has emerged as a critical bioisostere to the more common thiazole and pyrazole rings. Unlike

its 1,3-isomer (thiazole), the isothiazole ring possesses a unique Sulfur-Nitrogen (S-N) bond

that imparts distinct electronic properties, altering the lipophilicity (

) and metabolic stability of the drug candidate.

Mechanism of Action: The Hinge Binder
The primary application of isothiazole derivatives in oncology is as Type I ATP-competitive

inhibitors. The nitrogen atom at position 2 (N2) and the sulfur at position 1 (S1) create a

polarized vector capable of forming critical hydrogen bonds with the hinge region of the kinase

ATP-binding pocket.

Key Structural Advantages:

Bioisosterism: Replacement of a phenyl or pyrazole ring with isothiazole often improves

water solubility while maintaining ligand efficiency.
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Vector Positioning: The 3, 4, and 5 positions allow for precise vectoring of "warheads" into

the solvent-exposed region or the hydrophobic back pocket (gatekeeper region).

Metabolic Profile: While the S-N bond is reactive, proper substitution (e.g., at C3 and C4)

stabilizes the ring against oxidative ring opening by cytochrome P450s.

Visualizing the Interaction
The following diagram illustrates the binding mode of a trisubstituted isothiazole inhibitor within

the kinase cleft (e.g., VEGFR-2 or GAK).
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Figure 1: Schematic representation of Isothiazole binding topology within the kinase active site.

The N2 nitrogen acts as a key H-bond acceptor.

Protocol: Chemical Synthesis of 3,4,5-Trisubstituted
Isothiazoles
Objective: Synthesize a library of 4-aryl-isothiazole derivatives for SAR (Structure-Activity

Relationship) profiling. Method: Oxidative cyclization of

-amino thione derivatives (Modified Hatch-Slack/Modern Metal-Free approach).

Materials Required[1][2][3][4][5][6][7][8][9][10]
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Precursors: Aryl acetonitriles, Thioacetamide, or

-keto esters.

Reagents:

-sulfonyliminoiodinane (PhI=NNs) or Iodine/DMSO.

Solvents: Methanol (MeOH), Dichloromethane (DCM).

Purification: Silica gel flash chromatography.

Step-by-Step Synthesis Workflow
Step 1: Formation of the Thioamide/Enamine Precursor

Dissolve the starting aryl acetonitrile (1.0 eq) in anhydrous THF.

Add Lawesson’s Reagent (0.6 eq) and reflux for 4 hours to convert the nitrile/carbonyl to the

corresponding thioamide/thione.

Checkpoint: Verify conversion via TLC (Thin Layer Chromatography). The product should be

less polar than the starting material.

Step 2: Oxidative Cyclization (The Critical Step)
This step forms the S-N bond. We utilize a metal-free approach for cleaner impurity profiles

suitable for biological screening.

Suspend the thioamide precursor (1.0 mmol) in MeOH (5 mL).

Add Hypervalent Iodine Reagent (e.g., PhI(OAc)2 or PhI=NNs) (1.2 eq) slowly at 0°C.

Stir at room temperature for 3–6 hours. The solution will typically darken as the isothiazole

ring closes.

Quench: Add saturated aqueous

to remove excess oxidant.

Extraction: Extract with EtOAc (3x), dry over
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, and concentrate.

Step 3: Functionalization (Suzuki Coupling)
To target the kinase "gatekeeper" residue, introduce an aryl group at the C4 position if not

already present.

Dissolve 4-bromo-isothiazole intermediate in 1,4-dioxane/water (4:1).

Add Aryl Boronic Acid (1.5 eq),

(2.0 eq), and

(5 mol%).

Heat to 90°C under

for 12 hours.

Purify via Flash Chromatography (Hexane/EtOAc gradient).
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Figure 2: Synthetic route for generating 3,4,5-trisubstituted isothiazole libraries.
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Protocol: Biochemical Validation (ADP-Glo™ Kinase
Assay)
Objective: Determine the

of the synthesized isothiazole derivatives against a specific kinase target (e.g., VEGFR-2, GAK,
or FLT3). Platform: Promega ADP-Glo™ (Luminescent). This assay measures the ADP
generated from the kinase reaction, which is linearly correlated to kinase activity.[1]

Reagent Preparation
1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50

M DTT.

Compound Plate: Prepare 3-fold serial dilutions of isothiazole inhibitors in 100% DMSO (Top

concentration: 10 mM).

ADP-Glo Reagent: Equilibrate to room temperature.

Kinase Detection Reagent: Mix Kinase Detection Buffer with Substrate.

Assay Procedure (384-Well Format)
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Data Analysis
Normalize Data: Convert RLU to % Inhibition using controls:

Max Signal: Enzyme + Substrate + DMSO (No Inhibitor).

Min Signal: No Enzyme (Background).

Curve Fitting: Plot Log[Concentration] vs. % Inhibition. Fit using a non-linear regression (4-

parameter logistic model) to calculate

.

Comparative Data Analysis (SAR)
Isothiazoles often show distinct selectivity profiles compared to thiazoles. Below is a

representative dataset comparing a standard thiazole inhibitor to its isothiazole bioisostere

against VEGFR-2.
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Interpretation:

ITZ-01 demonstrates a 3.7-fold improvement in potency over the thiazole analog (TZ-01).

The isothiazole nitrogen often forms a tighter H-bond network in the hinge region, improving

residence time.
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ITZ-02 shows that introducing an amine donor at C3 further stabilizes the interaction, likely

through water-mediated bridging.

Troubleshooting & Optimization
Low Signal/Noise in Assay: Ensure the ATP concentration is near the

of the kinase. Too much ATP will mask the inhibition; too little will limit the signal window.

Synthesis Yields: If the oxidative cyclization yield is low (<30%), ensure the reaction is strictly

anhydrous if using iminoiodinanes. Alternatively, switch to the chloramine-T method for S-N

bond formation.

Solubility: Isothiazoles can be lipophilic.[3] If precipitation occurs in the assay, add 0.01%

Triton X-100 to the Kinase Buffer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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